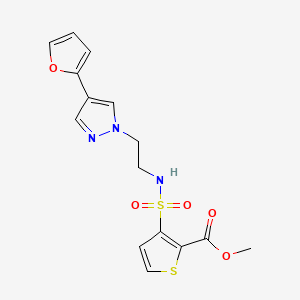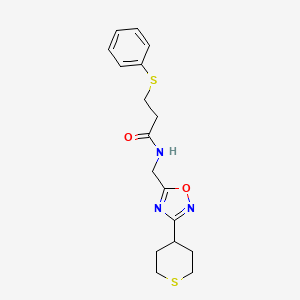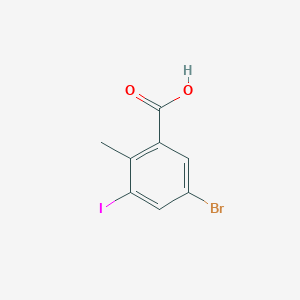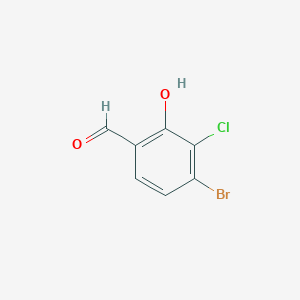![molecular formula C18H25N5O3 B2526813 4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876674-45-2](/img/structure/B2526813.png)
4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that falls within the class of purine imidazole derivatives. These compounds are of significant interest due to their potential biological activities, which include antidepressant, antinociceptive, cytotoxic, antioxidant, and antimicrobial effects. The papers provided discuss various derivatives of imidazole and purine, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds.
Synthesis Analysis
The synthesis of related imidazole derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their biological activities, indicating a methodological approach to obtaining such compounds . Similarly, the synthesis of novel spiro-linked and imidazoline derivatives from 3-phenyl-3-aminoquinoline-2,4-diones demonstrates the versatility of reactions involving imidazole rings . The intramolecular alkylation of purine diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones further exemplifies the synthetic strategies employed in this chemical space .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of nitrogen atoms within the imidazole ring, which can engage in various chemical interactions. The structural characterization of these compounds is typically achieved using spectroscopic methods such as 1H, 13C NMR, IR, and MS data, and in some cases, 15N NMR data . X-ray diffraction has also been used to confirm the structures of some derivatives .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions, including rearrangements and reactions with isothiocyanates to yield novel compounds . These reactions can lead to unexpected pathways, resulting in the formation of new indole and imidazolinone derivatives, which are of interest due to their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as lipophilicity and metabolic stability, are crucial for their biological activity and drug-likeness. These properties can be determined using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The cytotoxicity of imidazoquinolinedione derivatives against various cancer cell lines provides information on their potential as anticancer drugs . Additionally, the antioxidant and antimicrobial activities of benzo[d]imidazole derivatives have been evaluated, contributing to the understanding of their chemical properties and potential therapeutic applications .
科学的研究の応用
Synthesis and Biological Activity
Acetals of Lactams and Amides of Acids
Researchers have synthesized derivatives of 7,8-polymethylenehypoxanthines, which are precursors to various 6-substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, highlighting the potential medicinal applications of purine analogs derived from complex molecular structures similar to the one (Nilov et al., 1995).
Synthesis of Disubstituted 1-Benzylimidazoles
This study elaborates on creating important precursors for purine analogs, demonstrating the versatility of imidazole-based compounds in synthesizing biologically active molecules (Alves et al., 1994).
N-(Imidazol-1-ylmethyl)phthalimide
The preparation and crystal structure analysis of this compound, by reacting N-(bromomethyl)phthalimide with imidazole, underline the structural complexity and potential reactivity of imidazole derivatives for further applications in medicinal chemistry (Wang et al., 2008).
Anticancer Applications
Synthesis and Cytotoxicity of Imidazoquinolinedione Derivatives
A study focusing on the synthesis of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and their derivatives revealed high cytotoxicity on human colon tumor cells. This research exemplifies how modifications to the purine ring, akin to the structure in the query, can yield potent anticancer agents (Suh et al., 2000).
Synthesis of Functional Compounds
Reactive Imidazole Intermediates
The study demonstrates the use of imidazole intermediates for synthesizing functional cyclic carbonates, showcasing the broad utility of imidazole derivatives in creating materials with potential biomedical applications (Olsson et al., 2014).
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
将来の方向性
特性
IUPAC Name |
4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKFGZUKAQKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4CCCO4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3163059 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)

![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)